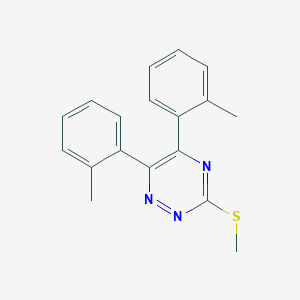
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes two 2-methylphenyl groups and a methylsulfanyl group attached to a 1,2,4-triazine ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the triazine ring. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining the desired purity and yield.
Chemical Reactions Analysis
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can convert it back to the corresponding thiol. Substitution reactions can occur at the aromatic rings or the triazine ring, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the particular application and the context in which the compound is used.
Comparison with Similar Compounds
5,6-Bis(2-methylphenyl)-3-(methylsulfanyl)-1,2,4-triazine can be compared with other similar compounds, such as other triazine derivatives. Similar compounds include 5,6-Bis(2-methylphenyl)-1,2,4-triazine and 5,6-Bis(2-methylphenyl)-3-(methylthio)-1,2,4-triazine. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
88300-09-8 |
|---|---|
Molecular Formula |
C18H17N3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5,6-bis(2-methylphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C18H17N3S/c1-12-8-4-6-10-14(12)16-17(20-21-18(19-16)22-3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
InChI Key |
QPTMWFAQYHCWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=NC(=N2)SC)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















